molecular formula C6H12N2O3 B7981747 ((3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-yl)carbamic acid

((3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-yl)carbamic acid

Cat. No.: B7981747
M. Wt: 160.17 g/mol
InChI Key: HALMHLQVTZLDDJ-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-yl)carbamic acid: is a chiral compound featuring a pyrrolidine ring substituted with a hydroxymethyl group and a carbamic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-yl)carbamic acid typically involves the formation of the pyrrolidine ring followed by functionalization. One common method includes the reaction of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of bismuth nitrate pentahydrate . This reaction produces pyrroles, which can then be further functionalized to introduce the hydroxymethyl and carbamic acid groups.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: ((3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-yl)carbamic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbamic acid moiety can be reduced to form an amine.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products:

    Oxidation: Formation of pyrrolidine-3-carboxylic acid.

    Reduction: Formation of pyrrolidin-3-ylamine.

    Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

Chemistry: In organic synthesis, ((3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-yl)carbamic acid serves as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology and Medicine: This compound is of interest in medicinal chemistry due to its potential biological activity. It can be used as a scaffold for the development of drugs targeting various diseases, including cancer and infectious diseases.

Industry: In the pharmaceutical industry, this compound can be used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates.

Mechanism of Action

The mechanism by which ((3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-yl)carbamic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

    Pyrrolidine: A simpler analog without the hydroxymethyl and carbamic acid groups.

    Proline: A naturally occurring amino acid with a similar pyrrolidine ring structure.

    Pyrrolidin-2-one: A lactam derivative of pyrrolidine.

Uniqueness: ((3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-yl)carbamic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chiral centers also contribute to its uniqueness, making it valuable in the synthesis of enantiomerically pure compounds.

Properties

IUPAC Name

[(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c9-3-5-1-4(2-7-5)8-6(10)11/h4-5,7-9H,1-3H2,(H,10,11)/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALMHLQVTZLDDJ-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1CO)NC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1CO)NC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.